molecular formula C12H19NO3 B7048990 2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid

2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid

Cat. No.: B7048990
M. Wt: 225.28 g/mol
InChI Key: KKWBPZFMIVDXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid is a complex organic compound characterized by its unique cyclopropyl and cyclobutanecarbonyl groups

Properties

IUPAC Name

2-[cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7-5-9(6-7)11(14)13(10-3-4-10)8(2)12(15)16/h7-10H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWBPZFMIVDXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)N(C2CC2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the cyclopropyl and 3-methylcyclobutanecarbonyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcarboxylic acid: Shares the cyclopropyl group but lacks the cyclobutanecarbonyl moiety.

    3-Methylcyclobutanecarboxylic acid: Contains the cyclobutanecarbonyl group but not the cyclopropyl group.

Uniqueness

2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid is unique due to the presence of both cyclopropyl and cyclobutanecarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

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